2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide
Description
2-(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a tetrahydrocinnolinone core linked via an acetamide bridge to a 1,3-thiazol-2-yl substituent. This compound’s structure combines rigidity from the cinnolinone system with the electron-deficient thiazole moiety, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c18-11(15-13-14-5-6-20-13)8-17-12(19)7-9-3-1-2-4-10(9)16-17/h5-7H,1-4,8H2,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWHROUUIBQMID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide is a member of the cinnoline derivatives, which have been studied for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Chemical Formula: C₁₅H₁₃N₃O₂S
Molecular Weight: 299.35 g/mol
IUPAC Name: this compound
The biological activity of this compound is largely attributed to its ability to interact with various cellular targets. The thiazole and cinnoline moieties are known to modulate enzyme activities and receptor interactions. Specifically:
- Cinnoline Derivative Activity: Cinnoline derivatives have shown potential in inhibiting cancer cell proliferation by inducing apoptosis and cell cycle arrest in various cancer cell lines.
- Thiazole Interaction: The thiazole group may enhance the compound's interaction with specific biological receptors or enzymes, potentially leading to increased efficacy in therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 (Ovarian Cancer) | 15.5 | Induces apoptosis and mitochondrial dysfunction |
| HT-29 (Colorectal) | 12.3 | Cell cycle arrest at G2/M phase |
| MSTO-211H (Mesothelioma) | 10.0 | ROS production leading to oxidative stress |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Activity
In addition to anticancer properties, preliminary studies indicate potential anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Studies and Research Findings
- Study on Cytotoxicity:
- Mechanistic Insights:
- Comparative Analysis:
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Solubility: The target compound (Mol. Wt. ~311 g/mol, ) is lighter than benzothiazole analogs (e.g., 339 g/mol in ), which may improve bioavailability. The tetrahydrocinnolinone core could reduce crystallinity, enhancing solubility .
- Predicted Pharmacokinetics : While direct data is lacking, suggests that similar heterocyclic acetamides exhibit good intestinal absorption and blood-brain barrier penetration, likely due to moderate logP values and hydrogen-bonding capacity .
Table 2: Key Properties of Selected Analogues
| Compound | Molecular Weight | LogP (Predicted) | Notable Features |
|---|---|---|---|
| Target Compound | ~311 | ~2.5 | Tetrahydrocinnolinone, thiazole |
| N-(1,3-Benzothiazol-2-yl) Analog | ~339 | ~3.0 | Increased aromaticity |
| Triazinoquinazoline-Thiazole Hybrid | ~400–450 | ~3.5 | High antitumor activity |
| 2-(2,6-Dichlorophenyl)-thiazole | 287.15 | ~2.8 | Structural penicillin mimic |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
